Enhanced Hydrophilicity: XLogP3 of 0.3 Lowers Non-Specific Binding Potential Versus Chloro Analog (XLogP3 = 0.9)
The computed XLogP3 value for 6-methoxypyridazine-3-sulfonyl fluoride is 0.3, indicating greater hydrophilicity compared to the 6-chloro derivative (XLogP3 = 0.9) and the 6-methyl derivative (XLogP3 = 0.4). Lower lipophilicity can reduce non-specific protein binding and improve aqueous solubility, which are critical parameters for covalent probe performance in biological media [1].
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 0.3 (6-methoxypyridazine-3-sulfonyl fluoride) |
| Comparator Or Baseline | 6-chloropyridazine-3-sulfonyl fluoride: 0.9; 6-methylpyridazine-3-sulfonyl fluoride: 0.4; 6-fluoropyridazine-3-sulfonyl fluoride: 0.4; pyridazine-3-sulfonyl fluoride: 0 |
| Quantified Difference | ΔXLogP3 = –0.6 (vs. 6-chloro); –0.1 (vs. 6-methyl and 6-fluoro); +0.3 (vs. unsubstituted parent) |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2025.04.14) |
Why This Matters
A lower XLogP3 value suggests reduced propensity for membrane partitioning and non-specific hydrophobic interactions, which is advantageous for selective protein labeling where background binding must be minimized.
- [1] PubChem Compound Summaries for CID 11030636, CID 10750417, CID 124252293, CID 137951441, CID 22591562. National Center for Biotechnology Information. Retrieved April 2026. View Source
